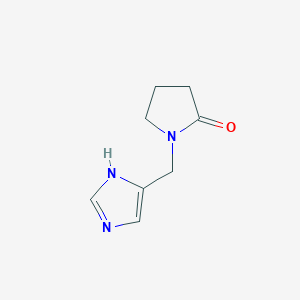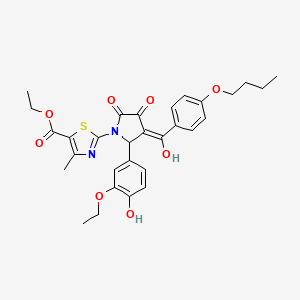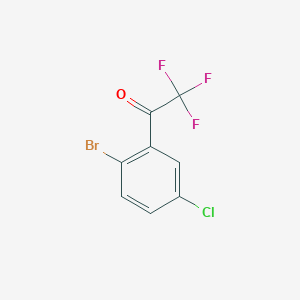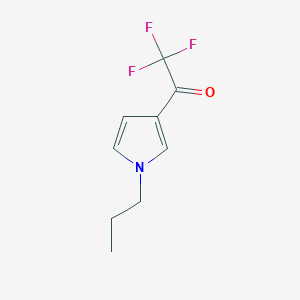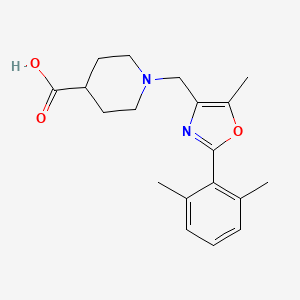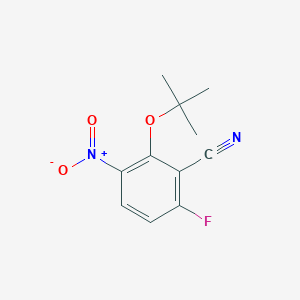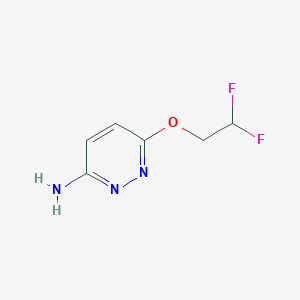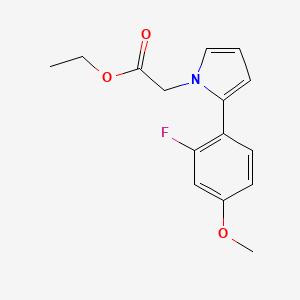
ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a fluoro and methoxy group on the phenyl ring, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with pyrrole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity, while the ester group facilitates its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate: Similar structure but lacks the pyrrole ring.
2-(2-Fluoro-4-methoxyphenyl)-1H-pyrrole: Similar structure but lacks the ester group.
Uniqueness
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the combination of the pyrrole ring, fluoro and methoxy groups, and the ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C15H16FNO3 |
|---|---|
Peso molecular |
277.29 g/mol |
Nombre IUPAC |
ethyl 2-[2-(2-fluoro-4-methoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C15H16FNO3/c1-3-20-15(18)10-17-8-4-5-14(17)12-7-6-11(19-2)9-13(12)16/h4-9H,3,10H2,1-2H3 |
Clave InChI |
DNOAKNZAWQPXLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CC=C1C2=C(C=C(C=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


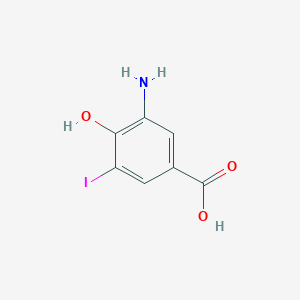
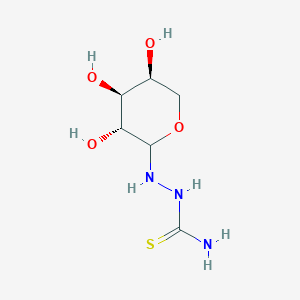
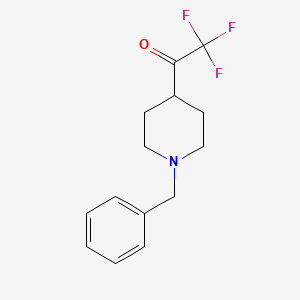

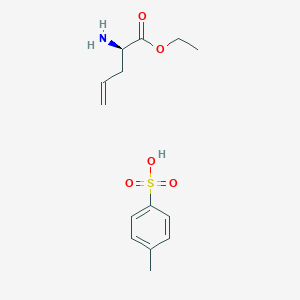
![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
